

# Application Notes and Protocols for Electrospinning of MnSe Embedded in Carbon Nanofibers

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## Compound of Interest

Compound Name: *Manganese(II) selenide*

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This document provides a detailed guide for the synthesis of manganese selenide (MnSe) nanoparticles embedded within one-dimensional carbon nanofibers (MnSe/C) using the electrospinning technique. This method offers a versatile and scalable approach to produce advanced composite materials with significant potential in energy storage applications, particularly as high-performance anodes for sodium-ion batteries.

## Introduction

Manganese selenide (MnSe) is a promising anode material for sodium-ion batteries due to its high theoretical capacity. However, it often suffers from poor electrical conductivity and significant volume changes during the charge-discharge process, leading to rapid capacity fading. Embedding MnSe nanoparticles within a conductive and flexible carbon nanofiber matrix is an effective strategy to overcome these limitations. The carbon nanofibers provide a continuous conductive network, buffer the volume expansion of MnSe, and prevent the agglomeration of nanoparticles, thereby enhancing the electrochemical performance and cycling stability. Electrospinning is a facile and effective method for fabricating these one-dimensional composite nanofibers.

## Materials and Equipment

Category	Item	Specifications
Chemicals	Polyacrylonitrile (PAN)	MW = 150,000 g/mol
N,N-Dimethylformamide (DMF)	Anhydrous, 99.8%	
Manganese(II) acetate tetrahydrate	≥99%	
Selenium powder	100 mesh, 99.5%	
Argon gas	High purity (99.999%)	
Equipment	Electrospinning setup	High-voltage power supply (0-30 kV), syringe pump, spinneret (20-22 gauge needle), grounded collector (e.g., aluminum foil)
Magnetic stirrer with heating		
Tube furnace	Capable of reaching at least 800°C with controlled atmosphere	
Schlenk line or glovebox	For handling air-sensitive materials	
Beakers, syringes, needles		
Aluminum foil		

## Experimental Protocols

### Preparation of the Precursor Solution

- In a glass beaker, dissolve a specific amount of polyacrylonitrile (PAN) in N,N-dimethylformamide (DMF) under magnetic stirring at room temperature until a homogeneous solution is formed. A typical concentration is 8-10 wt% PAN in DMF.
- Add manganese(II) acetate tetrahydrate to the PAN/DMF solution. The amount should be calculated to achieve the desired MnSe content in the final carbon nanofibers. Continue

stirring until the manganese salt is completely dissolved.

- Load the resulting precursor solution into a plastic syringe fitted with a stainless-steel needle (20-22 gauge).

## Electrospinning Process

- Mount the syringe onto the syringe pump of the electrospinning apparatus.
- Place a grounded collector, such as aluminum foil, at a set distance from the needle tip.
- Apply a high voltage between the needle and the collector.
- Set the flow rate of the precursor solution using the syringe pump.
- The process should be carried out at room temperature and controlled humidity. The electrospun nanofibers will be deposited on the collector as a non-woven mat.

A general set of electrospinning parameters is provided in the table below. These may require optimization based on the specific setup and desired fiber morphology.

Parameter	Value
Applied Voltage	15 - 20 kV
Flow Rate	0.5 - 1.0 mL/h
Tip-to-Collector Distance	15 - 20 cm
Humidity	30 - 40%

## Thermal Treatment: Stabilization, Carbonization, and Selenization

- Stabilization: Carefully peel the as-spun nanofiber mat from the collector and place it in a tube furnace. Heat the nanofibers in air to 250-280°C at a slow heating rate (e.g., 2-5°C/min) and hold for 1-2 hours. This step is crucial for the thermal stabilization of the PAN fibers.[\[1\]](#)[\[2\]](#)
- Carbonization and Selenization:

- Place the stabilized nanofibers and a specific amount of selenium powder in a tube furnace with a dual-zone heating setup. The selenium powder should be placed upstream of the nanofibers.
- Purge the furnace with high-purity argon gas.
- Heat the selenium powder to a temperature that allows for its sublimation (e.g., 400-600°C).
- Simultaneously, heat the stabilized nanofibers to a higher temperature (e.g., 600-800°C) under the argon atmosphere containing selenium vapor. Maintain this temperature for 1-2 hours to allow for both carbonization of the PAN and selenization of the manganese precursor to form MnSe.
- After the designated time, turn off the furnace and allow it to cool down to room temperature under the argon atmosphere.

## Data Presentation

The following tables summarize typical quantitative data for the synthesis and performance of MnSe embedded in carbon nanofibers.

Table 1: Synthesis Parameters

Precursor Solution	Electrospinning Parameters	Thermal Treatment
PAN Concentration: 10 wt% in DMF	Voltage: 18 kV	Stabilization: 280°C for 2h in air
Mn(OAc) <sub>2</sub> ·4H <sub>2</sub> O to PAN ratio: 1:2 (w/w)	Flow Rate: 0.8 mL/h	Carbonization/Selenization: 700°C for 2h in Ar
Distance: 18 cm		

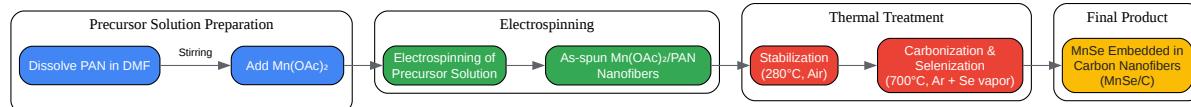
Table 2: Material Characterization

Property	Value
Fiber Diameter	200 - 400 nm
MnSe Nanoparticle Size	10 - 30 nm
Surface Area (BET)	50 - 150 m <sup>2</sup> /g

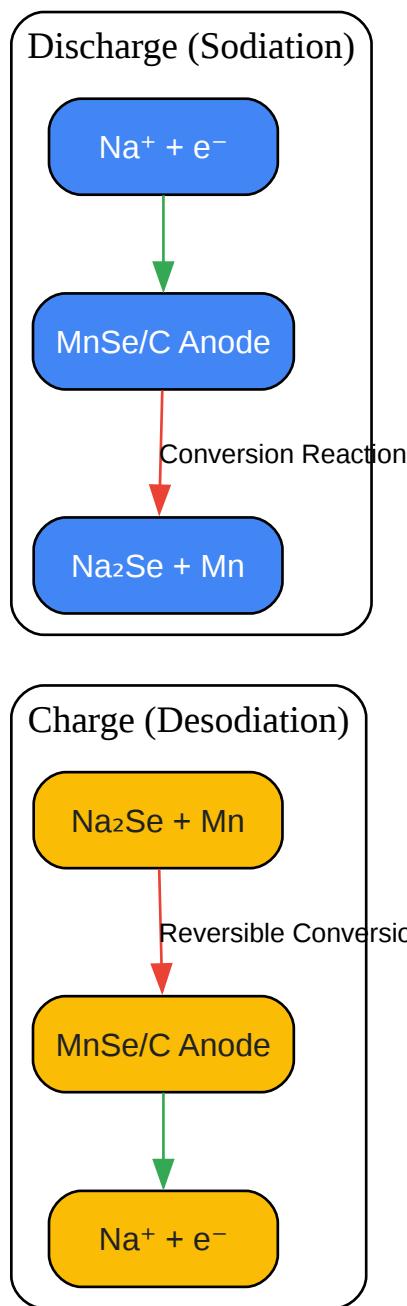
Table 3: Electrochemical Performance as a Sodium-Ion Battery Anode

Metric	Value	Conditions
Initial Discharge Capacity	~650 mAh/g	0.1 A/g
Reversible Capacity	~450 mAh/g	0.1 A/g after 100 cycles
Rate Capability	~250 mAh/g	1.0 A/g
Cycling Stability	>90% capacity retention	After 200 cycles at 0.5 A/g
Coulombic Efficiency	>99%	After initial cycles

## Mandatory Visualizations

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Caption: Experimental workflow for the synthesis of MnSe embedded in carbon nanofibers.



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Caption: Charge-discharge mechanism of MnSe/C anode in a sodium-ion battery.

## Characterization

- Morphology and Structure: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the morphology of the nanofibers and the distribution

and size of the embedded MnSe nanoparticles.

- Crystalline Structure: X-ray Diffraction (XRD) is employed to identify the crystalline phases of MnSe and the graphitic nature of the carbon nanofibers.
- Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and chemical states of Mn, Se, C, and other elements present in the material.
- Electrochemical Performance: The performance of the MnSe/C nanofibers as a sodium-ion battery anode is evaluated using cyclic voltammetry (CV), galvanostatic charge-discharge (GCD) tests, and electrochemical impedance spectroscopy (EIS) in a coin-cell setup with sodium metal as the counter electrode.

## Applications

The primary application for MnSe embedded in carbon nanofibers is as a high-performance anode material for sodium-ion batteries (SIBs). The unique one-dimensional nanostructure and the synergistic effect between the high-capacity MnSe and the conductive carbon matrix lead to:

- High specific capacity and energy density.
- Excellent rate capability, allowing for fast charging and discharging.
- Long-term cycling stability, which is crucial for practical applications.

These properties make MnSe/C nanofibers a promising candidate for next-generation energy storage systems, including grid-scale energy storage and electric vehicles.

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## References

- 1. Electrospun TiO<sub>2</sub>/C Nanofibers As a High-Capacity and Cycle-Stable Anode for Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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